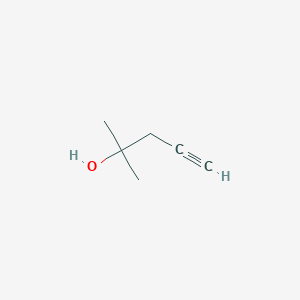![molecular formula C6H8N2O2 B1295909 四氢-1H-吡咯并[1,2-c]咪唑-1,3(2H)-二酮 CAS No. 5768-79-6](/img/structure/B1295909.png)
四氢-1H-吡咯并[1,2-c]咪唑-1,3(2H)-二酮
描述
Molecular Structure Analysis
The molecular formula of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is C6H8N2O2 . Its average mass is 140.140 Da and its monoisotopic mass is 140.058578 Da .Physical And Chemical Properties Analysis
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a density of 1.4±0.1 g/cm3 . It has 4 H bond acceptors and 1 H bond donor . Its polar surface area is 49 Å2 .科学研究应用
Synthesis of Pharmaceutically Prospective Compounds
An efficient method for the synthesis of pharmaceutically prospective but still rare functionalized 2,3′-bipyrroles has been developed . This process involves the cycloaddition of easily available acylethynylpyrroles with tosylmethylisocyanide (TosMIC) and yields up to 80% .
Drug Discovery
Compounds containing the pyrrole moiety exhibit a broad range of biological activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, antipsychotic, antimalarial, insecticidal, etc . Therefore, tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione could potentially be used in the discovery of new drugs.
Organic Synthesis
The compound can be used as a building block to construct different classes of useful compounds . This makes it a valuable tool in organic synthesis.
Polymer Chemistry
1,2,3-triazoles have found broad applications in polymer chemistry . Given the structural similarity between 1,2,3-triazoles and tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, it’s plausible that the latter could also find use in this field.
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . Given the structural similarity between 1,2,3-triazoles and tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, the latter could potentially be used in this field as well.
Bioconjugation
1,2,3-triazoles are used in bioconjugation . Given the structural similarity between 1,2,3-triazoles and tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, the latter could potentially be used in this field as well.
Chemical Biology
1,2,3-triazoles are used in chemical biology . Given the structural similarity between 1,2,3-triazoles and tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, the latter could potentially be used in this field as well.
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . Given the structural similarity between 1,2,3-triazoles and tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, the latter could potentially be used in this field as well.
安全和危害
属性
IUPAC Name |
5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHGAFMJSNFVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione | |
CAS RN |
5768-79-6 | |
| Record name | 5768-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Pyrrolidinedicarboximide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5H4Q9WQA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione relate to its activity as a serotonin 5-HT1A receptor agonist?
A: Research indicates that modifications to the tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione scaffold significantly impact its binding affinity, selectivity, and functional activity towards the serotonin 5-HT1A receptor. For instance, incorporating specific substituents like a 2-(2-ethoxyphenoxy)ethyl group at a particular position within the molecule led to the development of compound 19, a high-affinity and potent 5-HT1A receptor agonist. [] Further studies explored replacing the piperazine ring present in earlier derivatives with alternative structures, resulting in compound 26. This non-piperazine derivative also demonstrated high affinity and potency for the 5-HT1A receptor. [] These findings highlight the importance of structure-activity relationship studies in optimizing the pharmacological profile of these compounds for potential therapeutic applications.
Q2: What preclinical evidence supports the potential use of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivatives as analgesics?
A: Compound 19, a tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivative, demonstrated significant antinociceptive effects in the mouse intradermal formalin test, a preclinical model of pain. [] Administering compound 19 effectively reduced pain behaviors in both the early and late phases of the formalin test. Furthermore, the analgesic effect was reversed by WAY-100635, a selective 5-HT1A receptor antagonist, suggesting that the observed pain relief is mediated through the activation of 5-HT1A receptors. These findings provide compelling preclinical evidence for the potential therapeutic use of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivatives as analgesics.
Q3: How stable is compound 19 and what is its metabolic profile?
A: In vitro pharmacokinetic studies revealed that compound 19 exhibits good metabolic stability in human liver microsomes, with a half-life (t1/2) of approximately 3 hours and an intrinsic clearance rate (CLint) of 3.5 mL/min/kg at a concentration of 5 μM. [] Additionally, it displayed a low level of protein binding (25% at 5 μM). This data suggests favorable metabolic properties for potential therapeutic development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



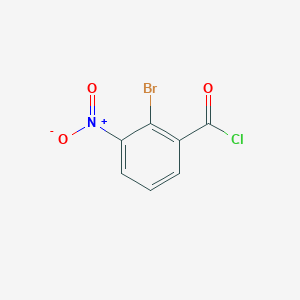


![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)

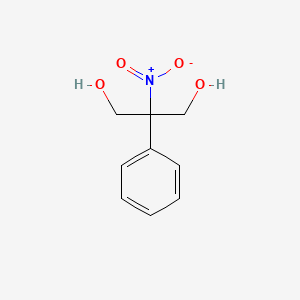


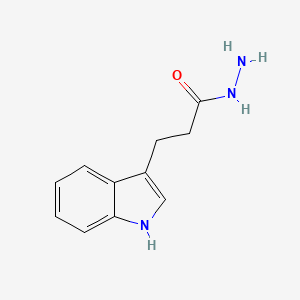

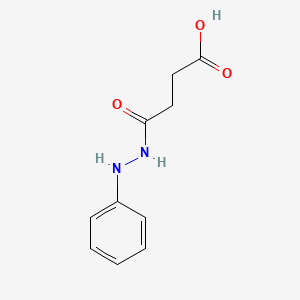
![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)
